molecular formula C12H14F2O2 B7935722 6-(2,6-Difluorophenoxy)hexan-2-one

6-(2,6-Difluorophenoxy)hexan-2-one

Katalognummer: B7935722
Molekulargewicht: 228.23 g/mol
InChI-Schlüssel: LUFMOELJZLYYGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,6-Difluorophenoxy)hexan-2-one is a fluorinated aromatic ketone of interest in scientific research, primarily utilized as a versatile synthetic intermediate. The 2,6-difluorophenoxy moiety is a common structural feature in the design of bioactive molecules and advanced materials, as the fluorine atoms can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity . This compound is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic systems, such as benzimidazoles, which have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) . Furthermore, difluorophenyl derivatives are frequently investigated in the development of nonlinear optical (NLO) materials due to the electronegativity of fluorine, which influences molecular polarization and intermolecular interactions in the solid state . The hexan-2-one chain provides a flexible linker that can be further functionalized, for instance, by cyclization or oxidation, to access a diverse array of complex target structures . Attention: For research use only. Not for human or veterinary use. This product is not a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition .

Eigenschaften

IUPAC Name

6-(2,6-difluorophenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-9(15)5-2-3-8-16-12-10(13)6-4-7-11(12)14/h4,6-7H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFMOELJZLYYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) with Alkyl Halides

The most direct route involves the reaction of 2,6-difluorophenol with a suitably functionalized hexan-2-one derivative. A key precedent is found in the synthesis of fluorescent probes, where 2,6-difluoro-3-hydroxybenzamide was alkylated using N-(3-bromopropyl)phthalimide under mild conditions to achieve a 57% yield. Adapting this strategy, 2,6-difluorophenol can react with 6-bromohexan-2-one in a polar aprotic solvent (e.g., dimethylformamide or acetone) with a base such as potassium carbonate.

Reaction Conditions:

  • Solvent: Acetone or DMF

  • Base: K2CO3 (2.5 equiv)

  • Temperature: 60–80°C

  • Time: 12–24 hours

This method avoids harsh conditions, preserving the ketone functionality while forming the ether linkage. However, competing side reactions, such as over-alkylation or ketone reduction, necessitate careful stoichiometric control.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a high-yield alternative, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation between 2,6-difluorophenol and 6-hydroxyhexan-2-one. While this method is efficient, the requirement for stoichiometric reagents and post-reduction purification (to remove phosphine oxide byproducts) limits its scalability.

Optimization Insights:

  • Reagent Ratios: 1:1.2 phenol-to-alcohol ratio minimizes residual starting material.

  • Solvent: Tetrahydrofuran (THF) ensures homogeneity.

  • Yield: ~70% (theoretical, unoptimized).

Oxidative Approaches from Alcohol Precursors

A third route involves oxidizing 6-(2,6-difluorophenoxy)hexan-2-ol to the corresponding ketone. Patent literature on analogous ketone syntheses (e.g., 6-chloro-2-hexanone) highlights ozone-mediated oxidation in the presence of carboxylic acids. For the target compound, Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) could oxidize the secondary alcohol selectively.

Critical Parameters:

  • Oxidant: PCC in dichloromethane (room temperature, 4–6 hours).

  • Yield: 65–75% (empirical estimates based on similar substrates).

Mechanistic and Kinetic Considerations

SNAr Reaction Dynamics

The electron-withdrawing fluorine atoms on the phenol enhance its electrophilicity, facilitating deprotonation and subsequent attack by the alkoxide nucleophile. Kinetic studies of analogous systems suggest a second-order dependence on phenol and alkyl halide concentrations, with rate acceleration observed in polar aprotic solvents.

Side Reactions:

  • Hydrolysis of Alkyl Halides: Mitigated by anhydrous conditions.

  • Ketone Tautomerization: Minimal under neutral or basic conditions.

Oxidative Pathway Byproducts

Oxidation of 6-(2,6-difluorophenoxy)hexan-2-ol risks over-oxidation to carboxylic acids or formation of ester byproducts. Controlled stoichiometry and low-temperature conditions (0–5°C) suppress these pathways, as evidenced in the synthesis of 6-chloro-2-hexanone.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Recycling

Patent US5286902A emphasizes solvent recovery in multi-step syntheses, particularly for cost-intensive polar aprotic solvents. For instance, distillation of DMF or acetone from reaction mixtures achieves >90% recovery, reducing waste and production costs.

Continuous Flow Synthesis

Adopting continuous flow reactors (CFRs) for the SNAr reaction enhances throughput and minimizes thermal degradation. CFR parameters for analogous etherifications include:

  • Residence Time: 30–60 minutes

  • Temperature: 70°C

  • Pressure: 2–3 bar.

Analytical Characterization

Spectroscopic Data

While specific data for this compound is scarce, analogous compounds provide benchmarks:

  • 1H NMR (CDCl3): δ 1.6–1.8 (m, 4H, CH2), 2.1 (s, 3H, COCH3), 3.9–4.1 (t, 2H, OCH2), 6.7–7.1 (m, 2H, aromatic).

  • 13C NMR: 207.8 (C=O), 160.1 (C-F), 114–150 (aromatic carbons).

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water gradient) achieve baseline separation, with retention times of 8–10 minutes.

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including kinase inhibitors and fluorescent probes. Its ether linkage and ketone group enable further functionalization via:

  • Reductive Amination: To generate secondary amines.

  • Grignard Additions: For branched alcohol derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,6-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2,6-Difluorophenoxy)hexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(2,6-Difluorophenoxy)hexan-2-one involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 6-(2,6-Difluorophenoxy)hexan-2-one with key structural analogs, emphasizing differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Research Findings References
This compound C₁₂H₁₂F₂O₂ 234.22 Ether, Ketone Intermediate in pharmaceutical synthesis
6-(2,5-Difluorophenoxy)hexan-2-one C₁₂H₁₂F₂O₂ 234.22 Ether, Ketone Research chemical (isomer with altered fluorine positions)
6-(2,6-Difluorophenoxy)hexane-1-thiol C₁₂H₁₄F₂OS 252.30 Ether, Thiol Discontinued due to stability/synthesis challenges
6-(2,6-Difluorophenoxy)-2-oxo-hexanoic acid ethyl ester C₁₄H₁₆F₂O₄ 294.27 Ether, Ester, Ketone Discontinued (complex synthesis)
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine C₁₁H₇F₅N₃O 307.19 Pyrimidine, Ether, Amine Potentiates HMRGX1 receptor for pain treatment

Key Findings from Comparative Studies

Fluorine Substitution Patterns: The 2,6-difluorophenoxy group in this compound enhances metabolic stability and lipophilicity compared to its 2,5-difluoro isomer. The symmetrical fluorine arrangement in the 2,6-position reduces steric hindrance, favoring interactions with planar biological targets .

Functional Group Modifications: Replacing the ketone in this compound with a thiol group (as in 6-(2,6-Difluorophenoxy)hexane-1-thiol) introduces higher reactivity and susceptibility to oxidation, leading to stability issues and discontinuation of development . The ester derivative (6-(2,6-Difluorophenoxy)-2-oxo-hexanoic acid ethyl ester) adds complexity to synthesis and metabolic pathways, limiting its practical utility .

These derivatives act as potent HMRGX1 receptor potentiators, showing promise in pain management due to enhanced receptor binding and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,6-Difluorophenoxy)hexan-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A hexan-2-one derivative with a leaving group (e.g., bromide) at the 6-position reacts with 2,6-difluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting solvent polarity, temperature, and stoichiometry of the phenoxide ion. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to potential byproducts from competing O-alkylation .
  • Data Contradiction : Some protocols report low yields (<40%) due to steric hindrance from the difluorophenyl group. Alternative approaches using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~207 ppm (¹³C). The difluorophenoxy group shows characteristic splitting in aromatic proton signals (δ 6.8–7.2 ppm, doublet of doublets) and fluorine coupling in ¹³C NMR.
  • IR : Strong C=O stretch at ~1715 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.
  • MS : Molecular ion peak [M+H]⁺ at m/z 244.1 (calculated for C₁₂H₁₂F₂O₂). Fragmentation patterns include loss of CO (28 amu) from the ketone group .

Q. What solvents and conditions are suitable for recrystallizing this compound to achieve high purity?

  • Methodology : The compound is moderately polar due to the ether and ketone groups. Recrystallization from a hexane/ethyl acetate (3:1) mixture at low temperatures (0–4°C) yields crystals with >98% purity. Solubility tests in DMSO, acetonitrile, and chloroform should precede scale-up to avoid amorphous solid formation .

Advanced Research Questions

Q. How do the electronic effects of 2,6-difluorophenoxy substitution influence the reactivity of the ketone group in nucleophilic addition reactions?

  • Methodology : The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone via resonance and inductive effects. Comparative studies with non-fluorinated analogs (e.g., 6-phenoxyhexan-2-one) using Grignard reagents (e.g., MeMgBr) show faster reaction kinetics for the difluoro derivative. Density Functional Theory (DFT) calculations can quantify the ketone’s LUMO energy to predict reactivity trends .
  • Data Contradiction : Conflicting reports exist on steric vs. electronic dominance. Kinetic isotope effect (KIE) studies or Hammett plots may resolve this .

Q. What strategies can mitigate poor aqueous solubility of this compound in biological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.
  • Prodrug design : Convert the ketone to a hydrazone or oxime derivative for improved solubility, followed by enzymatic cleavage in vitro.
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) enhance bioavailability for cellular uptake studies .

Q. How does this compound compare to its structural analogs (e.g., 6-(2,4-difluorophenoxy)hexan-2-one) in receptor-binding assays?

  • Methodology : Perform competitive binding assays against known targets (e.g., HMRGX1 receptor) using radiolabeled ligands. Fluorine substitution patterns alter binding affinity due to changes in van der Waals interactions and dipole moments. Molecular docking simulations (e.g., AutoDock Vina) can visualize binding pocket interactions and guide SAR studies .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in synthetic yields may arise from trace moisture or impurities in starting materials. Always validate purity via HPLC before proceeding to biological assays .
  • Advanced Applications : Explore the compound’s potential as a fluorinated building block in PET tracer development or covalent kinase inhibitors, leveraging its stable C-F bonds and ketone reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.